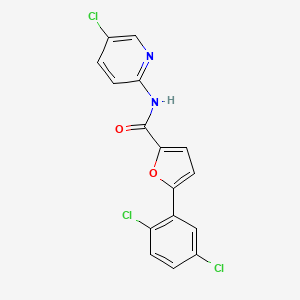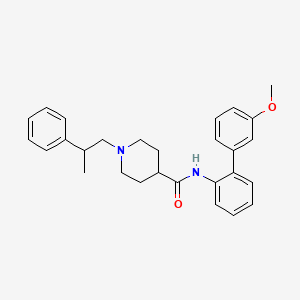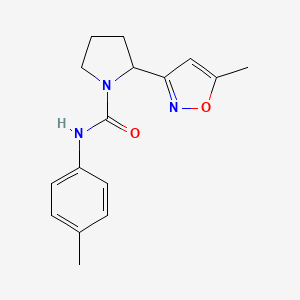![molecular formula C18H22N2O3S B6047132 N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)
N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide involves its ability to inhibit the activity of specific enzymes. It has been shown to be a potent inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide can modulate cellular signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response. It has also been shown to have anti-cancer properties by inhibiting the activity of specific enzymes involved in cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to investigate the role of these enzymes in various cellular processes. However, one limitation of using N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the use of N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide in scientific research. One direction is to investigate its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Another direction is to investigate its potential as a tool for studying specific enzymes and cellular signaling pathways. Additionally, further research is needed to investigate the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide involves a series of chemical reactions. The starting material is 3-methyl-4-aminobenzoic acid, which is reacted with sec-butyl chloroformate to form N-(sec-butyl)-3-methyl-4-aminobenzoyl chloride. This intermediate is then reacted with sodium phenylsulfinate to form N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide. The final product is purified by recrystallization.
Applications De Recherche Scientifique
N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes, including protein kinases, which play important roles in cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-butan-2-yl-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14(3)19-18(21)15-10-11-17(13(2)12-15)20-24(22,23)16-8-6-5-7-9-16/h5-12,14,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSNGMKTDCIPTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)

![(1S*,4S*)-2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6047087.png)
![N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-methyl-4-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6047113.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6047125.png)

![1-allyl-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6047149.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6047160.png)
![2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6047167.png)
